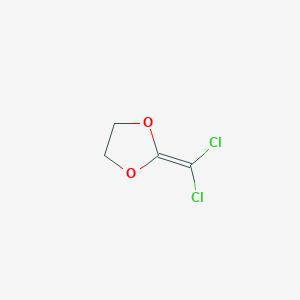
2-(Dichloromethylidene)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dichloromethylidene)-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a dichloromethylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethylidene)-1,3-dioxolane typically involves the reaction of dioxolane derivatives with dichloromethylidene reagents under controlled conditions. One common method is the reaction of 1,3-dioxolane with dichlorocarbene, generated in situ from chloroform and a strong base like potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dichloromethylidene)-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dichloromethylidene group to a methyl group, resulting in the formation of 2-methyl-1,3-dioxolane.
Substitution: Nucleophilic substitution reactions can occur at the dichloromethylidene group, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methyl-1,3-dioxolane.
Substitution: Corresponding substituted dioxolane derivatives.
Aplicaciones Científicas De Investigación
2-(Dichloromethylidene)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Dichloromethylidene)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethylidene group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different structural properties.
2-(Dichloromethylidene)-1,1,3,3-tetramethylindane: A compound with a similar dichloromethylidene group but a different core structure.
Uniqueness
2-(Dichloromethylidene)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
4362-56-5 |
|---|---|
Fórmula molecular |
C4H4Cl2O2 |
Peso molecular |
154.98 g/mol |
Nombre IUPAC |
2-(dichloromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4Cl2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
Clave InChI |
UBRDNRGEKMGUQT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=C(Cl)Cl)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene-1,3-diamine, N,N-diacetyl-5-[3,4,4,4-tetrafluoro-2-(1,2,2,2-tetrafluoro-1-trifluoromethylethyl)-1,3-di(trifluoromethyl)-1-butenyloxy]-](/img/structure/B14162655.png)
![1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene](/img/structure/B14162656.png)
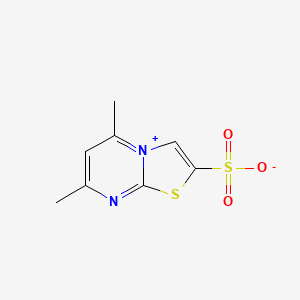

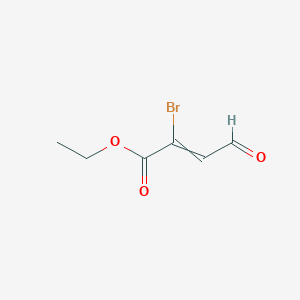
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
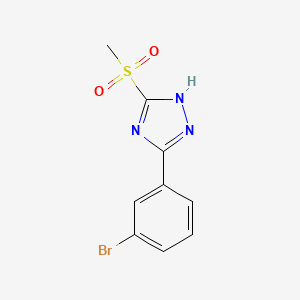
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
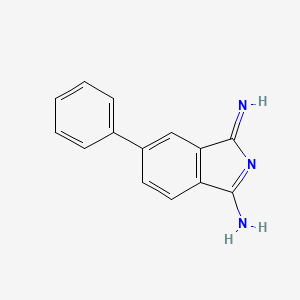
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)
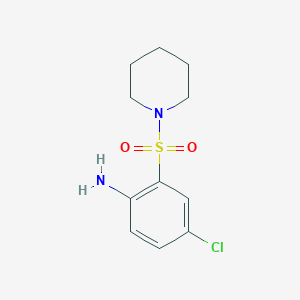
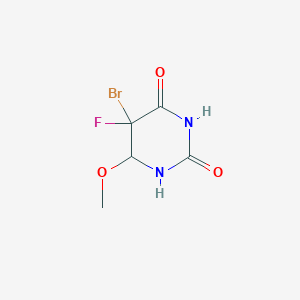
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
